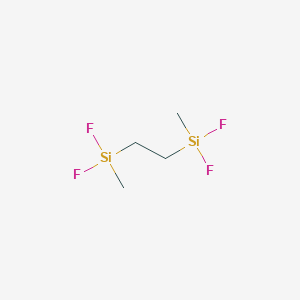

1,2-Bis(methyldifluorosilyl)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Bis(methyldifluorosilyl)ethane is an organosilicon compound with the molecular formula C4H10F4Si2 It is characterized by the presence of two methyldifluorosilyl groups attached to an ethane backbone

Métodos De Preparación

1,2-Bis(methyldifluorosilyl)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichloroethane with methyldifluorosilane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Análisis De Reacciones Químicas

1,2-Bis(methyldifluorosilyl)ethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanol or siloxane derivatives.

Reduction: Reduction reactions can convert the difluorosilyl groups to other functional groups, such as hydrosilyl groups.

Substitution: The fluorine atoms in the difluorosilyl groups can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1,2-Bis(methyldifluorosilyl)ethane has several scientific research applications:

Materials Science: It is used as a precursor in the synthesis of fluorinated silica glass films, which have applications in semiconductor manufacturing and advanced coatings.

Chemical Vapor Deposition: This compound serves as a fluorine dopant source in plasma-enhanced chemical vapor deposition processes, improving the properties of deposited films.

Catalysis: It is investigated for its potential use as a catalyst or catalyst precursor in various organic transformations.

Mecanismo De Acción

The mechanism of action of 1,2-Bis(methyldifluorosilyl)ethane involves its ability to undergo various chemical transformations due to the presence of reactive difluorosilyl groups. These groups can participate in bond formation and cleavage, enabling the compound to act as a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

1,2-Bis(methyldifluorosilyl)ethane can be compared with other similar compounds, such as:

1,2-Bis(dichloromethylsilyl)ethane: This compound has dichloromethylsilyl groups instead of difluorosilyl groups, leading to different reactivity and applications.

1,2-Bis(trimethylsilyl)ethane: This compound contains trimethylsilyl groups, which are less reactive compared to difluorosilyl groups, making it suitable for different types of chemical reactions.

The uniqueness of this compound lies in its difluorosilyl groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds .

Actividad Biológica

1,2-Bis(methyldifluorosilyl)ethane, a silane compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H10F4Si2

- Molecular Weight : 190.29 g/mol

- IUPAC Name : this compound

The compound features two difluoromethylsilyl groups attached to an ethane backbone, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound involves the reaction of chlorosilanes with fluorinated reagents under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including:

- Direct Fluorination : Utilizing fluorinating agents on silylated precursors.

- Hydrosilylation Reactions : Employing alkenes in the presence of catalysts to introduce silyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing antimicrobial coatings and treatments.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells in vitro. Notably:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The observed cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : Similar to other silanes, it may integrate into lipid bilayers, altering membrane fluidity.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

- Inhibition of Key Enzymatic Pathways : Targeting specific enzymes involved in cell division and survival.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various silanes, including this compound. The results highlighted its effectiveness against biofilms formed by Staphylococcus aureus, indicating potential for use in medical devices.

Study 2: Cancer Cell Line Analysis

In a controlled laboratory setting, researchers treated HeLa and MCF-7 cells with varying concentrations of the compound. The study concluded that the compound significantly reduced cell viability while promoting apoptosis as evidenced by flow cytometry analysis.

Propiedades

IUPAC Name |

2-[difluoro(methyl)silyl]ethyl-difluoro-methylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGMQUJGUHYTHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](C)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 1,2-bis(methyldifluorosilyl)ethane (FASi-4) as a fluorine dopant source compared to traditional sources like C2F6 in FSG film fabrication?

A1: The research article highlights two main advantages of using FASi-4 over C2F6 for fluorine doping in PECVD FSG films:

- Improved Gap Fill Capability: FSG films deposited using FASi-4 demonstrate superior gap-filling properties compared to those deposited using C2F6 at the same Si-F/Si-O ratio []. This improved gap fill is likely related to the chemical structure of FASi-4 and its interaction with the TEOS precursor during deposition.

- Potential for Enhanced Step Coverage: While not directly demonstrated in the study, the authors suggest that FASi-4 might offer improved step coverage similar to the advantages observed in TEOS-based undoped silica glass films compared to silane-based films []. This potential benefit would be particularly relevant for applications requiring conformal coatings on complex structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.